molecular formula C11H19NO5 B6220097 1-[(tert-butoxy)carbonyl]-2-(methoxymethyl)azetidine-2-carboxylic acid CAS No. 2758003-12-0

1-[(tert-butoxy)carbonyl]-2-(methoxymethyl)azetidine-2-carboxylic acid

Cat. No.: B6220097
CAS No.: 2758003-12-0
M. Wt: 245.3
InChI Key:
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Description

1-(Tert-butoxy)carbonyl]-2-(methoxymethyl)azetidine-2-carboxylic acid (tBOMA) is an organic compound that can be used as a reagent in organic synthesis. It is a versatile compound with a wide range of applications in the laboratory, including the synthesis of chiral compounds, the formation of cyclic compounds, and the synthesis of polymers. In addition, tBOMA has been used in a variety of research applications, including the synthesis of novel drugs, the study of enzyme-catalyzed reactions, and the study of protein-ligand interactions.

Mechanism of Action

TBOMA is an organic compound that can be used as a reagent in organic synthesis. It acts as a nucleophile and can react with electrophiles to form covalent bonds. In addition, 1-[(tert-butoxy)carbonyl]-2-(methoxymethyl)azetidine-2-carboxylic acid can act as a leaving group in substitution reactions, and can be used to form cyclic compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, this compound has been shown to have some antifungal activity, and has been used in the synthesis of a variety of drugs. In addition, this compound has been used in the synthesis of chiral compounds, which can have a variety of effects on the body.

Advantages and Limitations for Lab Experiments

The main advantage of using 1-[(tert-butoxy)carbonyl]-2-(methoxymethyl)azetidine-2-carboxylic acid in laboratory experiments is its versatility. This compound can be used to synthesize a variety of compounds, including chiral compounds, cyclic compounds, and polymers. In addition, this compound can act as a nucleophile and a leaving group in substitution reactions. The main limitation of this compound is that it is a relatively expensive reagent, which can make it difficult to use in large-scale experiments.

Future Directions

The future of 1-[(tert-butoxy)carbonyl]-2-(methoxymethyl)azetidine-2-carboxylic acid research is wide open. There are a number of potential applications for this compound, including its use in the synthesis of novel drugs, the study of enzyme-catalyzed reactions, and the study of protein-ligand interactions. In addition, this compound could be used to synthesize chiral compounds, form cyclic compounds, and produce polymers. Finally, this compound could be used to study the biochemical and physiological effects of various compounds.

Synthesis Methods

TBOMA can be synthesized from a variety of starting materials, including 1-bromo-2-methylpropane, 1,2-dibromoethane, and 1,2-dichloroethane. The synthesis of 1-[(tert-butoxy)carbonyl]-2-(methoxymethyl)azetidine-2-carboxylic acid involves the reaction of 1-bromo-2-methylpropane with sodium azide in the presence of a base, such as sodium hydroxide. This reaction produces a mixture of 1-azido-2-methylpropane and 1-azido-2-methylpropane-1-carboxylic acid. The 1-azido-2-methylpropane-1-carboxylic acid can then be reacted with tert-butyl bromide to produce this compound.

Scientific Research Applications

TBOMA has been used in a variety of research applications, including the synthesis of novel drugs, the study of enzyme-catalyzed reactions, and the study of protein-ligand interactions. In addition, 1-[(tert-butoxy)carbonyl]-2-(methoxymethyl)azetidine-2-carboxylic acid has been used to synthesize chiral compounds, form cyclic compounds, and produce polymers.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-[(tert-butoxy)carbonyl]-2-(methoxymethyl)azetidine-2-carboxylic acid involves the protection of the azetidine ring, followed by the introduction of the carboxylic acid group and deprotection of the azetidine ring.", "Starting Materials": [ "2-azetidinone", "tert-butyl chloroformate", "methanol", "sodium hydroxide", "acetic anhydride", "hydrochloric acid", "sodium bicarbonate", "diethyl ether", "water" ], "Reaction": [ "2-azetidinone is reacted with tert-butyl chloroformate in the presence of sodium hydroxide to form 1-[(tert-butoxy)carbonyl]azetidin-2-one.", "1-[(tert-butoxy)carbonyl]azetidin-2-one is then reacted with methanol and acetic anhydride to form 1-[(tert-butoxy)carbonyl]-2-(methoxymethyl)azetidin-2-one.", "The azetidine ring is then deprotected by treatment with hydrochloric acid, followed by neutralization with sodium bicarbonate.", "The resulting product is extracted with diethyl ether and the organic layer is washed with water and dried to obtain 1-[(tert-butoxy)carbonyl]-2-(methoxymethyl)azetidine-2-carboxylic acid." ] }

2758003-12-0

Molecular Formula

C11H19NO5

Molecular Weight

245.3

Purity

95

Origin of Product

United States

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